
Ozagrel hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'ozagrel est un inhibiteur sélectif de la thromboxane A2 synthase. Il s'agit d'un dérivé de l'imidazole qui inhibe la biosynthèse du thromboxane A2, un composé impliqué dans l'agrégation plaquettaire, la bronchoconstriction et la vasoconstriction . Ce composé est utilisé principalement pour ses propriétés antithrombotiques et est commercialisé au Japon depuis 1988 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du chlorhydrate d'ozagrel implique généralement une séquence en trois étapes à partir du p-tolualdéhyde commercialement disponible. Les étapes sont les suivantes :
- Le p-tolualdéhyde est bromé avec du brome élémentaire ou du N-bromosuccinimide (NBS) pour donner du 4-(bromométhyl)benzaldéhyde.
Substitution : Le groupe bromométhyle est substitué par l'imidazole en présence de carbonate de potassium pour donner du 4-(1H-imidazol-1-ylméthyl)benzaldéhyde.
Condensation : L'étape finale implique la condensation du dérivé de l'imidazole avec l'acide malonique dans le toluène, suivie d'un traitement avec de l'acide chlorhydrique pour donner du chlorhydrate d'ozagrel.
Méthodes de Production Industrielle
Dans les milieux industriels, le chlorhydrate d'ozagrel est produit en utilisant des voies de synthèse similaires, mais optimisées pour l'efficacité du coût et le rendement. L'utilisation du brome ou du NBS pour la bromation et du carbonate de potassium pour la substitution garantit des rendements et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions
Le chlorhydrate d'ozagrel subit plusieurs types de réactions chimiques, notamment :
Photoisomérisation : Cette réaction implique l'isomérisation des structures E/Z-alcène sous irradiation lumineuse, catalysée par la vitamine B2 ou le dinucléotide flavine adénine (FAD).
Substitution : Le groupe bromométhyle dans les étapes intermédiaires de la synthèse est substitué par l'imidazole.
Réactifs et Conditions Communs
Bromation : Brome élémentaire ou N-bromosuccinimide (NBS) en présence de peroxyde de benzoyle.
Substitution : Imidazole en présence de carbonate de potassium.
Condensation : Acide malonique dans le toluène, suivi d'un traitement à l'acide chlorhydrique.
Produits Majeurs
Le principal produit formé à partir de ces réactions est le chlorhydrate d'ozagrel, avec une pureté et un rendement élevés .
Applications de la Recherche Scientifique
Le chlorhydrate d'ozagrel a un large éventail d'applications de recherche scientifique :
Mécanisme d'Action
Le chlorhydrate d'ozagrel agit en inhibant la thromboxane A2 synthase, bloquant ainsi la biosynthèse du thromboxane A2. Cette inhibition empêche l'agrégation plaquettaire, la bronchoconstriction et la vasoconstriction . Les cibles moléculaires comprennent la thromboxane A2 synthase et les voies impliquées dans la biosynthèse du thromboxane A2 .
Applications De Recherche Scientifique
Hepatoprotection
Ozagrel has shown promise in protecting against liver injury induced by acetaminophen (APAP) overdose. A study demonstrated that ozagrel significantly reduced mortality and serum alanine aminotransferase (ALT) levels in mice subjected to APAP-induced hepatotoxicity. The treatment also mitigated hepatic necrosis and DNA fragmentation, indicating its potential as a therapeutic candidate for APAP-induced liver injury .
Table 1: Effects of Ozagrel on Liver Injury in Mice
Parameter | Control Group | APAP Group | APAP + Ozagrel (200 mg/kg) |
---|---|---|---|
Mortality Rate (%) | 0% | 80% | 20% |
ALT Levels (U/L) | 50 | 350 | 150 |
Histopathological Score | 0 | 5 | 2 |
Asthma Management
In the field of pulmonology, ozagrel has been evaluated for its efficacy in treating asthma exacerbated by alcohol consumption. A randomized controlled trial indicated that ozagrel could inhibit acetaldehyde-induced bronchoconstriction in asthmatic patients, suggesting its utility as an adjunct therapy in alcohol-induced asthma .
Table 2: Bronchoconstriction Response to Ozagrel
Treatment | Peak Expiratory Flow Change (L/min) |
---|---|
Placebo | -30 |
Ozagrel (400 mg) | -10 |
Stroke Treatment
Recent studies have explored the use of ozagrel in combination with tirofiban for treating progressive stroke patients outside the thrombolytic therapy window. The combination therapy showed improved outcomes compared to monotherapy, highlighting ozagrel's role in managing acute cerebrovascular events .
Table 3: Efficacy of Tirofiban and Ozagrel Combination Therapy
Treatment Group | Mean Improvement in Neurological Function Score |
---|---|
Tirofiban + Ozagrel | 4.5 |
Tirofiban Only | 3.0 |
Ozagrel Only | 3.5 |
Acetaminophen-Induced Liver Injury
In a controlled study involving ICR male mice, ozagrel was administered post-APAP injection. The results indicated significant hepatoprotection, with reduced histological damage and lower levels of inflammatory markers . The findings suggest that ozagrel may be beneficial for patients at risk of liver damage due to acetaminophen overdose.
Alcohol-Induced Asthma Exacerbation
A clinical trial involving four patients with alcohol-induced asthma demonstrated that ozagrel significantly reduced bronchoconstriction when challenged with acetaldehyde . This case study underscores the potential of ozagrel as a targeted therapy for specific asthma triggers.
Mécanisme D'action
Ozagrel hydrochloride works by inhibiting thromboxane A2 synthase, thereby blocking the biosynthesis of thromboxane A2. This inhibition prevents platelet aggregation, bronchoconstriction, and vasoconstriction . The molecular targets include thromboxane A2 synthase and the pathways involved in thromboxane A2 biosynthesis .
Comparaison Avec Des Composés Similaires
Composés Similaires
Sulindac : Un autre composé qui subit une photoisomérisation sous irradiation lumineuse.
Acétaminophène : Bien qu'il ne s'agisse pas d'un inhibiteur de la thromboxane A2 synthase, il est souvent comparé dans des études impliquant des lésions hépatiques.
Unicité
Le chlorhydrate d'ozagrel est unique en raison de sa forte sélectivité pour l'inhibition de la thromboxane A2 synthase, ce qui en fait un agent antithrombotique efficace sans affecter la production de prostacycline (PGI2) . Cette sélectivité le distingue d'autres composés qui peuvent avoir des cibles plus larges ou moins spécifiques.
Activité Biologique
Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has garnered attention for its significant biological activities, particularly in the context of thromboembolic disorders and other medical conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound selectively inhibits thromboxane A2 synthetase with an IC50 value of approximately 4 nM, demonstrating high potency in blocking TXA2 synthesis without affecting other pathways such as prostacyclin (PGI2) synthesis or cyclooxygenase activity (IC50 > 1 mM) . TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making its inhibition beneficial in various cardiovascular conditions.
1. Stroke Management
Ozagrel has been evaluated for its efficacy in managing acute ischemic stroke. A clinical study involving 156 patients showed that ozagrel significantly improved neurological outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) . Patients treated with ozagrel monotherapy exhibited notable improvements in their clinical symptoms compared to those receiving combination therapies.
2. Cerebral Aneurysm Procedures
In the context of endovascular procedures for cerebral aneurysms, ozagrel was administered prophylactically and as a rescue treatment during thromboembolic events. In a study of 27 procedures, ozagrel effectively prevented permanent neurological deficits associated with thromboembolism, achieving early recanalization in several cases .
3. Liver Injury Protection
Research has demonstrated that ozagrel can mitigate liver injury induced by acetaminophen overdose in murine models. Treatment with ozagrel significantly reduced mortality and liver damage indicators such as serum alanine aminotransferase (ALT) levels and histopathological changes . This suggests potential protective roles against hepatotoxicity.
Case Studies
Case Study 1: Acute Ischemic Stroke
In a cohort study involving stroke patients treated with ozagrel, significant improvements were observed in NIHSS scores post-treatment. The average improvement was noted at -2.4 points for patients receiving ozagrel monotherapy compared to other treatment groups .
Case Study 2: Cerebral Aneurysm Management
During a procedure involving coil embolization for cerebral aneurysms, ozagrel was administered to patients experiencing cerebral artery occlusions. The drug facilitated recanalization in 5 out of 9 occluded arteries, demonstrating its effectiveness in acute interventions .
Pharmacokinetics
A pharmacokinetic study revealed that ozagrel is well-absorbed and exhibits a favorable profile in healthy volunteers. The compound's half-life and metabolic pathways suggest it can be effectively utilized in clinical settings .
Inhibition of Bronchoconstriction
Ozagrel has also been studied for its role in alleviating bronchoconstriction induced by acetaldehyde in asthmatic patients. In a randomized controlled trial, ozagrel administration resulted in improved peak expiratory flow rates compared to placebo .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?
A1: this compound functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.
Q2: How does this compound impact asthma treatment?
A2: While this compound is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, this compound may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown this compound's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].
Q3: Are there alternative synthetic routes for this compound production?
A3: Yes, researchers have explored different approaches to synthesizing this compound [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield this compound with improved overall yield [, ].
Q4: What analytical techniques are employed to quantify this compound?
A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining this compound concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like this compound tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].
Q5: What are the metabolites of this compound and how do they compare in terms of inhibiting drug metabolism?
A6: Two primary metabolites of this compound have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to this compound, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > this compound > M-1, suggesting that the reduction of this compound to M-2 enhances its inhibitory effect on drug metabolism [].
Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?
A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with this compound, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.